molecular formula C17H17N3O B564948 1-Oxo Mirtazapine (Mirtazapine Impurity C) CAS No. 191546-96-0

1-Oxo Mirtazapine (Mirtazapine Impurity C)

Cat. No.: B564948
CAS No.: 191546-96-0
M. Wt: 279.343
InChI Key: NWXITVQAKIFZLZ-UHFFFAOYSA-N
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Description

1-Oxo Mirtazapine, also known as Mirtazapine Impurity C, is a chemical compound that serves as an impurity in the synthesis of Mirtazapine. Mirtazapine is an antidepressant used primarily for the treatment of major depressive disorder. The chemical structure of 1-Oxo Mirtazapine is characterized by a pyrazino[2,1-a]pyrido2,3-cbenzazepin-1(2H)-one core, with a molecular formula of C17H17N3O and a molecular weight of 279.34 .

Preparation Methods

The synthesis of 1-Oxo Mirtazapine involves several steps, typically starting from the precursor compounds used in the synthesis of Mirtazapine. The synthetic route often includes cyclization reactions and specific reaction conditions to ensure the formation of the desired impurity. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques to isolate 1-Oxo Mirtazapine in its pure form .

Chemical Reactions Analysis

1-Oxo Mirtazapine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Oxo Mirtazapine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Oxo Mirtazapine is related to its role as an impurity in Mirtazapine. It may interact with similar molecular targets and pathways as Mirtazapine, including serotonin and histamine receptors. its specific effects and interactions may differ due to its unique chemical structure .

Comparison with Similar Compounds

1-Oxo Mirtazapine can be compared with other impurities and metabolites of Mirtazapine, such as:

    8-Hydroxy Mirtazapine: Another impurity with a hydroxyl group at the 8th position.

    Mianserin: A structurally related compound with similar pharmacological properties.

    Cyproheptadine: Another compound in the same API family with similar therapeutic uses.

The uniqueness of 1-Oxo Mirtazapine lies in its specific structure and role as an impurity in the synthesis of Mirtazapine .

Properties

IUPAC Name

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-19-9-10-20-15(17(19)21)14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)20/h2-8,15H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXITVQAKIFZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1=O)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676086
Record name 2-Methyl-3,4,10,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191546-96-0
Record name 3,4,10,14b-Tetrahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo mirtazapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191546960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3,4,10,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,10,14b-tetrahydro-2-methyl-pyrazino[2,1,-a]pyrido[2,3-c][2]benzazepin-1(2H)-one
Source European Chemicals Agency (ECHA)
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Record name 1-KETOMIRTAZAPINE
Source FDA Global Substance Registration System (GSRS)
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